Fedratinib

描述

属性

IUPAC Name |

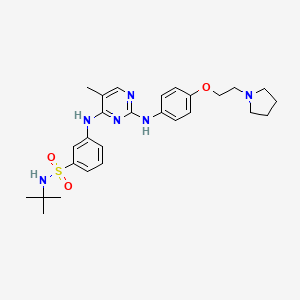

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXLOJCABQBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239483 | |

| Record name | Fedratinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4µg/mL | |

| Record name | Fedratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

936091-26-8 | |

| Record name | Fedratinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fedratinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fedratinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fedratinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEDRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fedratinib in Myelofibrosis

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, extramedullary hematopoiesis resulting in splenomegaly, and debilitating constitutional symptoms.[1] The pathogenesis of MF is centrally driven by the constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This aberrant signaling promotes the proliferation of malignant cells and the production of inflammatory cytokines that contribute to fibrosis and symptom burden.[1] The discovery of a recurrent somatic mutation, JAK2V617F, in a majority of patients with MPNs paved the way for targeted therapies.[2]

Fedratinib (formerly SAR302503/TG101348) is a selective, oral inhibitor of Janus Associated Kinase 2 (JAK2) approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[1][3][4] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the core pathways involved.

Core Mechanism of Action: Selective JAK2 Inhibition

This compound was developed through structure-based drug design to be a selective inhibitor of JAK2.[5] Its primary mechanism involves binding to and inhibiting the activity of both wild-type and mutationally activated JAK2 (V617F), the latter being a key driver of MPNs.[2][3] By blocking JAK2, this compound prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.

This interruption of the JAK/STAT cascade leads to several key therapeutic effects:

-

Inhibition of Malignant Cell Proliferation: The JAK/STAT pathway is crucial for the transcription of genes involved in cell growth and survival. By suppressing this pathway, this compound inhibits the clonal expansion of myeloproliferative malignant cells.[1][6]

-

Induction of Apoptosis: Disruption of the pro-survival signals mediated by JAK2 activation leads to the induction of apoptosis (programmed cell death) in the malignant cell clones that drive the disease.

-

Reduction of Bone Marrow Fibrosis: this compound's inhibition of JAK2 reduces the production of pro-fibrotic cytokines and growth factors, thereby mitigating the extent of fibrosis in the bone marrow and helping to restore normal hematopoiesis.[6]

-

Symptom Amelioration: The hyperactive JAK/STAT signaling leads to a systemic inflammatory state responsible for constitutional symptoms like fatigue, night sweats, and bone pain. This compound reduces these symptoms by downregulating cytokine production.[7]

This compound is effective in patients regardless of their JAK2 mutation status, as all patients with myelofibrosis exhibit dysregulated JAK-STAT signaling that can be ameliorated by inhibiting wild-type or mutant JAK2.[5][6]

References

- 1. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. This compound in myelofibrosis [mpn-hub.com]

- 5. ashpublications.org [ashpublications.org]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. HealthTree Foundation for Myelofibrosis, this compound Treatment Details [healthtree.org]

The Journey of Fedratinib: From Discovery to a Targeted Therapy for Myelofibrosis

A Technical Guide on the Development of a Selective JAK2 Inhibitor

Introduction

Fedratinib (formerly known as TG101348 and SAR302503) is a selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling pathway of several cytokines and growth factors that are critical for hematopoiesis and immune function.[1][2] Dysregulation of the JAK/STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3] Myelofibrosis is a debilitating bone marrow disorder characterized by bone marrow fibrosis, splenomegaly, constitutional symptoms, and cytopenias. This technical guide provides a comprehensive overview of the discovery, development, and clinical validation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The development of this compound was a direct result of the discovery of the JAK2V617F mutation in MPNs in 2005, which highlighted JAK2 as a prime therapeutic target.[3]

Lead Identification and Optimization

This compound was identified through a rational, structure-based drug design approach.[4] The initial efforts focused on a pyrimidine-based compound library to identify a scaffold with inhibitory activity against JAK2.[3] Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of the lead compounds. These studies involved modifying the chemical structure to enhance binding to the ATP-binding pocket of the JAK2 kinase domain, leading to the identification of this compound as a highly potent and selective inhibitor.[5][6]

In Vitro Kinase Inhibition Profile

Biochemical assays were instrumental in characterizing the selectivity of this compound. These assays typically involve incubating the compound with purified recombinant kinase domains and measuring the inhibition of kinase activity, often through phosphorylation of a substrate.

Experimental Protocol: Cell-Free Kinase Activity Assay

A common method for determining the half-maximal inhibitory concentration (IC50) values is a cell-free kinase activity assay.[7] While specific commercial kits and platforms (like those from Invitrogen or Carna Biosciences) are often used, the general protocol involves:

-

Reagents: Purified recombinant human kinase domains (e.g., JAK1, JAK2, JAK3, TYK2, FLT3, RET), a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound are pre-incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically set at or near the Michaelis constant (Km) for each specific kinase to ensure competitive binding can be accurately assessed.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (e.g., ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

This compound demonstrated high potency against JAK2 and the JAK2V617F mutant, with significantly less activity against other JAK family members, showcasing its selectivity.[3][7][8]

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 3 | - |

| JAK2V617F | 3 | - |

| JAK1 | 105 | 35-fold |

| TYK2 | 405 | ~135-fold |

| JAK3 | 1002 | >300-fold |

| FLT3 | 15 | 5-fold |

| RET | 48 | 16-fold |

| Data compiled from multiple sources.[3][7][8][9] |

Preclinical Efficacy in Cellular and Animal Models

This compound's biological activity was further evaluated in various preclinical models.

Experimental Protocol: Cell-Based Proliferation Assays

Cell-based assays were used to assess the antiproliferative effects of this compound on MPN-derived cell lines.[7]

-

Cell Lines: Human erythroblast leukemia (HEL) cells, which are homozygous for the JAK2V617F mutation, and other hematopoietic cell lines.

-

Procedure:

-

Cells are seeded in microtiter plates and incubated with increasing concentrations of this compound for a period, typically 72 hours.

-

Cell viability and proliferation are assessed using a colorimetric assay such as the XTT assay. In this assay, a tetrazolium salt (XTT) is added to the cells, which is converted to a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured spectrophotometrically, which is proportional to the number of viable cells.

-

-

Data Analysis: The IC50 for inhibition of proliferation is calculated from the dose-response curve.

Experimental Protocol: JAK2V617F Retroviral Mouse Model of Myeloproliferative Neoplasm

To evaluate the in vivo efficacy of this compound, a commonly used preclinical model is the JAK2V617F retroviral mouse model.[3][4][10][11][12]

-

Model Generation:

-

Bone marrow cells are harvested from donor mice.

-

These cells are transduced ex vivo with a retrovirus encoding the human JAK2V617F mutation.

-

The transduced cells are then transplanted into lethally irradiated recipient mice.

-

-

Treatment and Monitoring:

-

Once the myeloproliferative disease is established (characterized by elevated hematocrit, leukocytosis, and splenomegaly), the mice are treated with this compound or a vehicle control, typically administered orally.

-

Peripheral blood counts are monitored regularly.

-

At the end of the study, spleens are harvested and weighed. Histopathological analysis of the spleen, liver, and bone marrow is performed to assess for extramedullary hematopoiesis and fibrosis.

-

-

Pharmacodynamic Assessments: To confirm target engagement in vivo, the phosphorylation status of downstream signaling proteins like STAT3 and STAT5 in peripheral blood or bone marrow cells can be assessed by techniques such as flow cytometry or western blotting.

In these preclinical models, this compound demonstrated a dose-dependent reduction in splenomegaly, normalized peripheral blood counts, and reduced the burden of JAK2V617F-positive cells.[4][11] It also showed the ability to inhibit STAT3/5 phosphorylation and induce apoptosis in MPN cell lines.[2][12]

Clinical Development

The promising preclinical data paved the way for the clinical development of this compound.

Phase 1 and 2 Clinical Trials

The initial Phase 1 dose-escalation study in patients with intermediate- or high-risk myelofibrosis established the safety profile and determined the maximum tolerated dose.[3] This was followed by Phase 2 studies, including a dose-ranging study, which provided further evidence of clinical activity, particularly in reducing spleen size and alleviating constitutional symptoms.[4]

Pivotal Phase 3 Trials: JAKARTA and JAKARTA-2

The efficacy and safety of this compound were definitively established in two pivotal clinical trials: JAKARTA for treatment-naive patients and JAKARTA-2 for patients previously treated with ruxolitinib.

Experimental Protocol: Spleen Volume Assessment

A key primary endpoint in these trials was the reduction in spleen volume.[13][14]

-

Imaging Modality: Spleen volume was centrally assessed using magnetic resonance imaging (MRI) or computed tomography (CT) scans.

-

Procedure:

-

A baseline scan is performed before the initiation of treatment.

-

Follow-up scans are conducted at specified time points during the trial (e.g., at the end of cycle 6).

-

The spleen is manually contoured on sequential axial images, and the total volume is calculated by summing the areas of the spleen on each slice and multiplying by the slice thickness.

-

-

Response Criteria: A spleen volume response was defined as a reduction of ≥35% from baseline.

Experimental Protocol: Symptom Assessment

Patient-reported outcomes were crucial for evaluating the impact of this compound on the debilitating symptoms of myelofibrosis.[15][16][17][18][19]

-

Instrument: The Myelofibrosis Symptom Assessment Form (MFSAF) was used to quantify symptom burden. The MFSAF is a validated questionnaire where patients rate the severity of key symptoms (e.g., fatigue, night sweats, pruritus, abdominal discomfort, pain under the left ribs, early satiety, and bone pain) on a scale from 0 (absent) to 10 (worst imaginable).

-

Scoring: The Total Symptom Score (TSS) is the sum of the scores for the individual symptoms.

-

Response Criteria: A symptom response was defined as a ≥50% reduction in the TSS from baseline.

The JAKARTA study was a randomized, double-blind, placebo-controlled Phase 3 trial in patients with intermediate-2 or high-risk myelofibrosis who had not previously received a JAK inhibitor.[4][20][21] Patients were randomized to receive this compound 400 mg daily, 500 mg daily, or placebo.[20]

Patient Demographics and Baseline Characteristics (this compound 400 mg and Placebo Arms)

| Characteristic | This compound 400 mg (n=96) | Placebo (n=96) |

| Median Age (years) | 65 | 66 |

| Male (%) | 59 | 60 |

| Primary Myelofibrosis (%) | 65 | 60 |

| Post-PV/ET Myelofibrosis (%) | 35 | 40 |

| DIPSS Intermediate-2 Risk (%) | 52 | 53 |

| DIPSS High Risk (%) | 48 | 47 |

| JAK2V617F Mutation Positive (%) | 72 | 72 |

| Median Spleen Volume (cm³) | 2652 | 2660 |

| Median Platelet Count (x10⁹/L) | 225 | 213 |

| Data from the JAKARTA trial.[4][21] |

Efficacy Results of the JAKARTA Trial (at 24 weeks)

| Endpoint | This compound 400 mg (n=96) | Placebo (n=96) | p-value |

| Spleen Volume Response Rate (≥35% reduction) | 37% (35/96) | 1% (1/96) | <0.0001 |

| Symptom Response Rate (≥50% reduction in TSS) | 40% (36/89) | 9% (7/81) | <0.0001 |

| Data from the updated analysis of the JAKARTA trial.[21] |

The JAKARTA-2 study was a single-arm, open-label Phase 2 trial that evaluated the efficacy and safety of this compound in patients with myelofibrosis who were resistant or intolerant to the existing JAK inhibitor, ruxolitinib.[3][22]

Efficacy Results of the JAKARTA-2 Trial

| Endpoint | This compound 400 mg (n=97) |

| Spleen Volume Response Rate (≥35% reduction) | 31% |

| Symptom Response Rate (≥50% reduction in TSS) | 27% |

| Data from the updated analysis of the JAKARTA-2 trial.[23] |

Safety Profile

The most common adverse events observed with this compound in the clinical trials were gastrointestinal and hematological.

Common Adverse Events in the JAKARTA Trial (this compound 400 mg vs. Placebo)

| Adverse Event | This compound 400 mg (n=96) | Placebo (n=95) |

| All Grades (%) | Grade ≥3 (%) | |

| Diarrhea | 66 | 5 |

| Nausea | 62 | 1 |

| Anemia | 40 | 30 |

| Vomiting | 39 | 3 |

| Thrombocytopenia | 21 | 12 |

| Data from the updated analysis of the JAKARTA trial.[21][24] |

A significant safety concern that emerged during the clinical development of this compound was the occurrence of cases of suspected Wernicke's encephalopathy, a serious neurological condition caused by thiamine (vitamin B1) deficiency.[3] This led to a clinical hold on the development program in 2013. Subsequent investigations suggested that this compound may inhibit thiamine transport, and risk mitigation strategies, including thiamine level monitoring and supplementation, were implemented. The clinical hold was lifted in 2017, and the prescribing information for this compound now includes a boxed warning regarding this risk.[3][21]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

-

Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours.[1][25][26][27]

-

Distribution: It has a large apparent volume of distribution (1770 L) and is highly bound to plasma proteins (>92%).[27][28]

-

Metabolism: this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19.[25][26][27]

-

Elimination: The majority of the drug is eliminated in the feces. The effective half-life is approximately 41 hours, supporting once-daily dosing.[25][26][27]

Pharmacodynamics

The pharmacodynamic effects of this compound were demonstrated in clinical studies by the dose-dependent suppression of STAT3 phosphorylation in peripheral blood cells, confirming target engagement of the JAK2 pathway.[1]

Regulatory Milestones and Conclusion

The journey of this compound was marked by several corporate acquisitions and a significant regulatory hurdle. Originally discovered by TargeGen, the compound was acquired by Sanofi-Aventis in 2010. Following the clinical hold in 2013, the rights to this compound were acquired by Impact Biomedicines in 2016, which was subsequently acquired by Celgene in 2018.

Based on the robust efficacy and manageable safety profile demonstrated in the JAKARTA and JAKARTA-2 trials, this compound was granted Priority Review and Orphan Drug designation by the U.S. Food and Drug Administration (FDA). In August 2019, the FDA approved this compound for the treatment of adults with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[20]

This compound represents a significant advancement in the treatment of myelofibrosis, offering a much-needed therapeutic option for both treatment-naive patients and those who have failed prior JAK inhibitor therapy. Its development underscores the success of targeted drug discovery and the perseverance required to navigate the complexities of clinical and regulatory pathways.

Visualizations

References

- 1. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor this compound (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into JAK2 inhibition by ruxolitinib, this compound, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into JAK2 Inhibition by Ruxolitinib, this compound, and Derivatives Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ashpublications.org [ashpublications.org]

- 10. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Model-Assisted Spleen Contouring for Assessing Splenomegaly in Myelofibrosis: A Fast and Reproducible Approach to Evaluate Progression and Treatment Response | MDPI [mdpi.com]

- 14. Modern Management of Splenomegaly in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Myelofibrosis Symptom Assessment Form (MFSAF): An Evidence-based Brief Inventory to Measure Quality of Life and Symptomatic Response to Treatment in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myelofibrosis symptom assessment form total symptom score version 4.0: measurement properties from the MOMENTUM phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. ascopubs.org [ascopubs.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound for Myelofibrosis - The ASCO Post [ascopost.com]

- 21. Updated results of the placebo‐controlled, phase III JAKARTA trial of this compound in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Janus kinase-2 inhibitor this compound in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Celgene Updated Analysis of JAKARTA2 this compound Study Shows Clinically Meaningful Responses in Patients Previously Treated for Myelofibrosis with Ruxolitinib - BioSpace [biospace.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. researchgate.net [researchgate.net]

- 26. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 27. go.drugbank.com [go.drugbank.com]

- 28. bms.com [bms.com]

Fedratinib's JAK2 Kinase Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Janus kinase 2 (JAK2) selectivity profile of fedratinib (formerly known as TG101348 and SAR302503). This compound is a potent, ATP-competitive oral inhibitor of JAK2, a key mediator in the signaling pathways of several cytokines and growth factors that are critical in hematopoiesis and immune function.[1][2][3] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis, for which this compound is a therapeutic agent.[4] Understanding the selectivity of this compound for JAK2 over other kinases is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential off-target effects.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting JAK2, which leads to the suppression of the downstream Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4] In myeloproliferative neoplasms, mutations in JAK2, such as the common JAK2V617F mutation, lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation and survival.[5] this compound's inhibition of JAK2 and the JAK2V617F mutant effectively blocks the phosphorylation of STAT proteins, thereby downregulating the expression of genes involved in cell growth and survival, and inducing apoptosis in malignant cells.[1]

JAK-STAT Signaling Pathway and this compound's Point of Intervention

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes. This compound intervenes at the level of JAK2 phosphorylation, preventing the initiation of this signaling cascade.

Quantitative Kinase Selectivity Profile

The selectivity of this compound has been characterized through in vitro biochemical assays against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of selectivity for JAK2 over other members of the JAK family and other related kinases.

Table 1: this compound IC50 Values for JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 3 | - |

| JAK2V617F | 3 | - |

| JAK1 | ~105 | 35-fold |

| JAK3 | ~1002 | 334-fold |

| TYK2 | ~405 | 135-fold |

Data compiled from multiple sources indicating IC50 values of 3 nM for JAK2 and JAK2V617F, with 35-fold and 334-fold selectivity over JAK1 and JAK3, respectively.[1][2][3]

Table 2: this compound IC50 Values for Other Relevant Kinases

| Kinase | IC50 (nM) |

| FLT3 | 15 |

| RET | 17-48 |

Data compiled from sources showing inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and RET proto-oncogene.[1][6]

Experimental Protocols

The determination of this compound's kinase selectivity profile involves both biochemical and cell-based assays. While specific proprietary protocols from commercial vendors like Invitrogen and Carna Biosciences were utilized for the initial characterization of this compound, this section outlines the general methodologies for commonly employed kinase inhibition assays.[7]

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A variety of formats can be used, including radiometric assays and fluorescence-based assays.

Representative Methodology: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method used to quantify the binding of an inhibitor to a kinase.[8][9]

-

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest, which is tagged (e.g., with GST). A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor that competes with the tracer for binding to the kinase's ATP-binding site will disrupt FRET, leading to a decrease in the FRET signal.[8][9]

-

Reagents:

-

Purified, tagged kinase (e.g., GST-JAK2)

-

LanthaScreen® Eu-anti-GST antibody

-

Alexa Fluor™ labeled kinase tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compound) serially diluted in DMSO

-

384-well assay plates

-

-

Procedure:

-

Add test compound and kinase/antibody mixture to the assay plate.

-

Add the kinase tracer to initiate the binding reaction.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for europium).

-

The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition.

-

IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assays

Cell-based assays are essential for confirming the activity of an inhibitor in a more physiologically relevant context. These assays typically use cell lines that are dependent on the target kinase for proliferation and survival.

Representative Methodology: Cell Proliferation Assay

-

Principle: This assay measures the ability of a compound to inhibit the proliferation of a kinase-dependent cell line.

-

Cell Lines:

-

HEL (Human Erythroleukemia) cells, which are homozygous for the JAK2V617F mutation.

-

Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the expression of a specific kinase, such as JAK2V617F, for survival and proliferation.[1]

-

-

Reagents:

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with serum and necessary growth factors.

-

Cell proliferation reagent (e.g., XTT, MTS, or CellTiter-Glo®).

-

This compound serially diluted in DMSO.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells into the wells of a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition if available.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[1][7]

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent measures a parameter related to cell viability, such as metabolic activity or ATP content.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and highly selective inhibitor of JAK2, demonstrating significantly less activity against other JAK family members. This selectivity is a key attribute that contributes to its therapeutic efficacy in myelofibrosis and other JAK2-driven myeloproliferative neoplasms. The quantitative data from biochemical assays, supported by findings from cell-based functional assays, provide a clear profile of this compound's targeted mechanism of action. The detailed methodologies outlined in this guide offer a framework for the continued investigation and characterization of this and other kinase inhibitors in drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of Fedratinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (Inrebic®) is a selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that regulate hematopoiesis and immune function.[1][2] Approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis, this compound exerts its therapeutic effects by modulating key downstream signaling cascades implicated in the pathogenesis of myeloproliferative neoplasms (MPNs).[1][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: JAK2 Inhibition

This compound functions as an ATP-competitive inhibitor of the JAK2 kinase domain, preventing its phosphorylation and subsequent activation.[2][4] This inhibition is highly selective for JAK2 over other members of the JAK family, which is hypothesized to reduce potential off-target effects and associated immunosuppression.[5][6] The constitutive activation of the JAK-STAT pathway, often driven by mutations such as JAK2V617F, is a hallmark of MPNs, leading to uncontrolled cell proliferation and survival.[2] this compound effectively abrogates this aberrant signaling in both wild-type and mutated JAK2 contexts.[7]

Quantitative Data: Kinase Inhibition and Cellular Effects

The potency and selectivity of this compound have been characterized in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity against various kinases and its effects on cellular proliferation.

Table 1: this compound Kinase Inhibitory Activity (IC50)

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |

| JAK2 | 3 | 1x | [5][8][9][10] |

| JAK2V617F | 3 | 1x | [5][10] |

| JAK1 | ~105 | ~35x | [6][7][9] |

| JAK3 | ~1002 | ~334x | [6][7][9][10] |

| TYK2 | ~405 | ~135x | [5][6][7] |

| FLT3 | 15 | 5x | [5][7][8][9] |

| RET | 48 | 16x | [7][9] |

| BRD4 | ~130-164 | ~43-55x | [7] |

Table 2: this compound Cellular Proliferation Inhibition (IC50)

| Cell Line | Cell Type | JAK2 Status | IC50 (nM) | Reference(s) |

| HEL | Human Erythroleukemia | JAK2V617F | 305 | [9] |

| Ba/F3-JAK2V617F | Murine Pro-B | JAK2V617F (transfected) | 270 | [9] |

| UKE-1 | Human Myeloid Leukemia | JAK2V617F | - | [11] |

| KBV20C | Human Epidermoid Carcinoma | - | 6900 | [12] |

| KB | Human Epidermoid Carcinoma | - | 8600 | [12] |

Downstream Signaling Pathways

The primary consequence of JAK2 inhibition by this compound is the disruption of the canonical JAK/STAT signaling pathway. However, its effects extend to other interconnected signaling networks.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal target of this compound. Upon cytokine or growth factor binding to their receptors, JAKs become activated and phosphorylate the intracellular domains of these receptors. This creates docking sites for STAT proteins, which are then themselves phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[2]

This compound's inhibition of JAK2 directly prevents the phosphorylation and activation of its primary downstream substrates, STAT3 and STAT5.[1][3] This blockade leads to the suppression of pro-proliferative and anti-apoptotic gene expression, ultimately inducing apoptosis in malignant cells.[2][3]

References

- 1. HealthTree Foundation for Myelofibrosis, this compound Treatment Details [healthtree.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural insights into JAK2 inhibition by ruxolitinib, this compound, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK2 Inhibitor, this compound, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of Fedratinib in Myeloproliferative Neoplasms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational preclinical research that paved the way for the clinical development of fedratinib, a selective JAK2 inhibitor for the treatment of myeloproliferative neoplasms (MPNs). This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and experimental workflows involved in the early evaluation of this compound.

Introduction to this compound and its Mechanism of Action

This compound, also known as TG101348 or SAR302503, is an orally bioavailable, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] The discovery of the activating JAK2V617F mutation as a key driver in many MPNs spurred the development of targeted therapies like this compound.[2] Preclinical studies have demonstrated that this compound potently and selectively inhibits both wild-type and mutationally activated JAK2.[3] Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, which is constitutively activated in many MPN cases, leading to uncontrolled cell proliferation and survival.[4][5] this compound has also demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4).[4][6][7]

In Vitro Efficacy and Selectivity

Early in vitro studies were crucial in establishing the potency and selectivity profile of this compound. These assays typically involved purified kinases and various MPN-derived cell lines.

Kinase Inhibition Profile

This compound was designed for high selectivity towards JAK2 over other members of the JAK family.[7] This selectivity is hypothesized to reduce off-target effects, such as the immunosuppression associated with broader JAK inhibition.[6]

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference(s) |

| JAK2 | 3 | - | [2][6][8] |

| JAK1 | 105 | ~35x | [2][8] |

| JAK3 | 1002 | ~334x | [2][8] |

| TYK2 | 405 | ~135x | [2][8] |

| FLT3 | 15 | 5x | [6][8][9] |

| BRD4 | 164 | ~55x | [6] |

Cellular Activity in MPN Cell Lines

This compound demonstrated potent anti-proliferative and pro-apoptotic effects in cell lines harboring the JAK2V617F mutation.

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Key Feature | Effect of this compound | Reference(s) |

| HEL | Human erythroleukemia, JAK2V617F homozygous | Inhibited proliferation, reduced STAT5 phosphorylation, induced apoptosis. | [1] |

| Ba/F3 JAK2V617F | Murine pro-B cells expressing human JAK2V617F | Inhibited proliferation, reduced STAT5 phosphorylation, induced apoptosis. | [1] |

| UKE-1 | Human megakaryoblastic leukemia, JAK2V617F | Inhibited proliferation. | [10] |

| SET2 | Human megakaryoblastic leukemia, JAK2V617F | Inhibited proliferation. | [10] |

| BaF3 JAK2 V617F (Ruxolitinib-resistant) | Ruxolitinib-resistant cell line | Inhibited proliferation (IC50 ~650-1552 nM) and STAT5 phosphorylation. | [11] |

In Vivo Preclinical Models

A variety of murine models were employed to assess the in vivo efficacy and safety of this compound in a setting that mimics human MPNs.

Murine Models of MPN

Several distinct mouse models were utilized to recapitulate different aspects of MPN pathology.

Table 3: Murine Models Used in Preclinical this compound Studies

| Model Type | Description | Key Findings with this compound | Reference(s) |

| Retroviral JAK2V617F-driven MPN | Lethally irradiated mice transplanted with bone marrow cells transduced with a retrovirus expressing JAK2V617F. | Reduced white blood cell counts, hematocrit, and splenomegaly. Attenuated myelofibrosis and improved survival. | [2][8][12] |

| JAK2V617F Knock-in (KI) Mouse | Genetically engineered mice expressing the Jak2V617F mutation from the endogenous promoter. | Reduced blood counts and splenomegaly. Did not eradicate disease-propagating MPN stem cells. | [2][8][12] |

| Xenotransplantation Model | Immunocompromised mice transplanted with human cord blood progenitors transduced with JAK2V617F. | Diminished erythroid engraftment. | [2][8] |

| Polycythemia Vera (PV) Model | Lethally irradiated mice transplanted with a mix of JAK2V617F KI and wild-type bone marrow cells. | Reduced splenomegaly, leucocytosis, and microcytosis. | [13][14] |

| Post-PV Myelofibrosis (PPMF) Model | An evolution of the PV model, developing more severe MPN with fibrosis. | Complete blockade of fibrosis and osteosclerosis. Reduced splenomegaly and leucocytosis. No decrease in JAK2V617F allele burden in blood or bone marrow. | [13][14] |

| Post-Essential Thrombocythemia Myelofibrosis (PTMF) Model | Mice transplanted with bone marrow cells transduced with a retrovirus expressing TPO. | Reduced splenomegaly and leucocytosis. Did not block fibrosis or osteosclerosis. | [13][14] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

-

Methodology: Kinase activity was typically measured using radiometric filter binding assays or fluorescence-based assays (e.g., LanthaScreen™ Eu Kinase Binding Assay). Recombinant purified kinases were incubated with a specific substrate, ATP (often radiolabeled), and varying concentrations of this compound. The amount of phosphorylated substrate was then quantified to determine the level of kinase inhibition at each drug concentration. IC50 values were calculated from the resulting dose-response curves.[8][11]

Cell Proliferation Assays

-

Objective: To assess the effect of this compound on the growth of MPN cell lines.

-

Methodology: Cells (e.g., HEL, Ba/F3 JAK2V617F) were seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 24-72 hours). Cell viability and proliferation were measured using colorimetric assays such as MTT or MTS, or luminescence-based assays like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[1][11]

Apoptosis Assays

-

Objective: To determine if this compound induces programmed cell death in MPN cells.

-

Methodology: Cells treated with this compound were stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to identify late apoptotic and necrotic cells). The percentage of apoptotic cells was then quantified by flow cytometry.

Western Blotting for Phospho-STAT Analysis

-

Objective: To measure the inhibition of JAK-STAT signaling by this compound.

-

Methodology: MPN cells were treated with this compound for a short duration. Cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for phosphorylated forms of STAT proteins (e.g., p-STAT3, p-STAT5) and total STAT proteins as a loading control. Secondary antibodies conjugated to an enzyme (e.g., HRP) were used for detection via chemiluminescence.[1][11]

Colony-Forming Unit (CFU) Assays

-

Objective: To evaluate the effect of this compound on the clonogenic potential of hematopoietic progenitor cells.

-

Methodology: Primary hematopoietic progenitor cells (CD34+) from MPN patients or healthy donors were cultured in semi-solid media (e.g., methylcellulose) containing cytokines that support the growth of different hematopoietic lineages (e.g., erythroid, myeloid). The cultures were treated with varying concentrations of this compound. After a period of incubation (typically 14 days), the number and type of colonies were enumerated.[8][10]

Murine MPN Model Studies

-

Objective: To assess the in vivo efficacy, pharmacokinetics, and safety of this compound.

-

Methodology:

-

Model Generation: As described in Table 3.

-

Drug Administration: this compound was administered to mice, typically via oral gavage, once or twice daily at specified doses (e.g., 120 mg/kg).[13][14][15]

-

Efficacy Assessment: Peripheral blood counts were monitored regularly. Spleen and liver weights were measured at the end of the study as indicators of extramedullary hematopoiesis. Bone marrow and spleen histology were analyzed to assess cellularity, morphology, and the degree of fibrosis (using stains like reticulin).[4][12]

-

Pharmacokinetic Analysis: Plasma concentrations of this compound were measured at various time points after administration using methods like UPLC-MS/MS to determine parameters such as Cmax, AUC, and half-life.[15][16]

-

Allele Burden Analysis: The proportion of JAK2V617F mutant cells was quantified in peripheral blood, bone marrow, and spleen using techniques like quantitative PCR or flow cytometry (if using congenic markers).[13][17]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is key to understanding the preclinical evaluation of this compound.

Caption: this compound inhibits both wild-type and mutant JAK2, blocking STAT phosphorylation.

Caption: this compound's dual inhibition of JAK2 and BRD4 pathways.

Caption: Workflow for a retroviral murine model of MPN treated with this compound.

Conclusion

The early preclinical studies of this compound provided a robust foundation for its clinical development. In vitro data established its potency and selectivity for JAK2, while in vivo studies in various murine models of MPN demonstrated its efficacy in reducing disease burden, including splenomegaly, abnormal blood counts, and, in some models, bone marrow fibrosis.[2][8][13] These foundational studies, detailing both the successes and limitations (such as the lack of effect on allele burden in certain models), were instrumental in guiding the design of pivotal clinical trials and ultimately led to the approval of this compound as a therapeutic option for patients with myelofibrosis.[12][13]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. P997: this compound IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Utility of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between this compound and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Fedratinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), is a pivotal therapeutic agent in the management of myeloproliferative neoplasms, particularly myelofibrosis. Marketed under the brand name Inrebic®, its mechanism of action involves the targeted disruption of the dysregulated JAK/STAT signaling pathway, a key driver in the pathogenesis of these hematological malignancies. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, details the experimental protocols for its analysis, and elucidates its mechanism of action through signaling pathway diagrams.

Chemical Structure and Identification

This compound is a synthetic, small-molecule inhibitor belonging to the class of aminopyrimidines. Its chemical structure is characterized by a central pyrimidine ring substituted with an aniline and a sulfonamide-containing phenylamino group.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| IUPAC Name | N-tert-butyl-3-({5-methyl-2-[({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl})amino]pyrimidin-4-yl}amino)benzenesulfonamide | [1] |

| Molecular Formula | C₂₇H₃₆N₆O₃S | [2][3] |

| Molecular Weight | 524.68 g/mol | [2] |

| CAS Number | 936091-26-8 | [2][4] |

| SMILES String | CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | [2] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Melting Point | 180-182 °C | [5] |

| Boiling Point (Predicted) | 713.7 ± 70.0 °C | [5] |

| Solubility | Water: 0.00949 mg/mLDMSO: 100 mg/mL (190.59 mM)Ethanol: Insoluble | [2][4] |

| pKa (Strongest Acidic) | 10.21 | [2] |

| pKa (Strongest Basic) | 9.0 | [2] |

| LogP | 4.27 | [2] |

| Appearance | White to off-white powder | [6] |

Experimental Protocols

Determination of this compound Concentration in Plasma by UPLC-MS/MS

This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma, crucial for pharmacokinetic studies.[2][5]

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., ibrutinib).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 13,000 g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.[2]

2. Chromatographic Conditions:

-

Column: Zorbax SB C18 (50mm × 4.6 mm, 3.5 µm) or equivalent.[5]

-

Mobile Phase: A gradient of methanol, acetonitrile, and 0.1% formic acid. A typical ratio is 30:60:10 (v/v/v).[5]

-

Flow Rate: 0.8 mL/min.[5]

-

Injection Volume: 2.0 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Method Validation:

-

The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[6]

Quality Control Testing of this compound Capsules

1. Dissolution Testing:

-

Apparatus: USP Apparatus 1 (Basket).

-

Rotation Speed: 50 rpm.

-

Medium: 900 mL of 0.1 M HCl.

-

Acceptance Criterion: Q = 80% in 20 minutes.

2. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities:

-

Column: Agilent C18 (150 × 4.6 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile: 0.1% Orthophosphoric acid buffer (pH 4.18) in a ratio of 43:57 (v/v).[1]

-

Flow Rate: 0.967 mL/min.[1]

-

Detection: PDA-UV at 268 nm.[1]

-

Linearity: The method should be linear over a concentration range of 15-90 µg/mL.[1]

Signaling Pathways and Mechanism of Action

This compound primarily exerts its therapeutic effect by inhibiting the JAK2/STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms. It also shows activity against FMS-like tyrosine kinase 3 (FLT3).

JAK/STAT Signaling Pathway Inhibition

References

- 1. Implementing Quality by Design approach in Analytical RP-HPLC Method Development and Validation for the Determination of this compound | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 2. In vivo Pharmacokinetic Drug-Drug Interaction Studies Between this compound and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ksvjphs.com [ksvjphs.com]

- 4. ksvjphs.com [ksvjphs.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Validated green ultra-fast UPLC-MS/MS method for the quantification of this compound in an HLM matrix: application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Fedratinib's Inhibition of the JAK-STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of fedratinib, a selective Janus kinase 2 (JAK2) inhibitor, and its mechanism of action within the context of the JAK-STAT signaling pathway. It is intended for professionals in the fields of oncology, hematology, and drug development who require a detailed understanding of this compound's molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

The JAK-STAT Signaling Pathway: A Central Regulator

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses. This pathway is fundamental for numerous physiological processes, including hematopoiesis, immune regulation, and cell proliferation.[1]

The canonical JAK-STAT pathway is initiated when a ligand, such as a cytokine, binds to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAK proteins into close proximity, which facilitates their trans-activation through phosphorylation. The activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain. STAT proteins, recruited to these phosphotyrosine sites via their SH2 domains, are subsequently phosphorylated by the JAKs. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.[1][2]

In myeloproliferative neoplasms (MPNs) like myelofibrosis, this pathway is often constitutively active, frequently due to mutations in the JAK2 gene, most notably the JAK2 V617F mutation.[1][3] This mutation leads to cytokine-independent signaling, driving uncontrolled cell proliferation and contributing to the disease's pathophysiology.[1]

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound.

This compound: A Selective Inhibitor of JAK2

This compound (formerly SAR302503/TG101348) is an orally administered small molecule kinase inhibitor designed through rational structure-based methods to selectively target JAK2.[4][5] Its primary indication is for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[6][7]

This compound's mechanism revolves around its potent and selective inhibition of both wild-type and mutationally activated JAK2.[3][8] It also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[3][4][6][8] Notably, this compound is significantly more selective for JAK2 compared to other members of the JAK family, namely JAK1, JAK3, and TYK2.[4][7][8] This selectivity is hypothesized to reduce the broader immunosuppressive effects that can be associated with less selective JAK inhibitors.[4]

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of this compound against various kinases is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity.

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 (Fold) | Reference(s) |

| JAK2 | 3 | - | [3][4][7][8] |

| JAK2 V617F | 3 | - | [3][8] |

| FLT3 | 15 | 5x less sensitive | [3][7][8] |

| JAK1 | 105 | 35x less sensitive | [7][8] |

| TYK2 | 405 | ~135x less sensitive | [7][8] |

| JAK3 | 1002 | ~334x less sensitive | [7][8] |

| BRD4 | 164 | ~55x less sensitive | [4] |

Molecular Mechanism of Action

This compound exerts its therapeutic effect by directly competing with ATP for binding to the ATP-binding site within the kinase domain of JAK2.[1] This competitive inhibition prevents the autophosphorylation and subsequent activation of JAK2.[1]

The direct consequence of JAK2 inhibition is the blockade of downstream signaling events. Specifically, this compound prevents the phosphorylation of key STAT proteins, primarily STAT3 and STAT5, which are robust pharmacodynamic biomarkers of JAK2 activity.[2][6][9] By inhibiting the phosphorylation of STAT3/5, this compound effectively halts their dimerization and translocation into the nucleus.[1][6] This disruption of the signaling cascade leads to the downregulation of genes responsible for cell growth and survival. In malignant hematopoietic cells driven by aberrant JAK2 signaling, this results in the inhibition of proliferation and the induction of apoptosis.[1][6][8]

Preclinical studies in mouse models of JAK2 V617F-driven MPNs have shown that this compound effectively inhibits STAT3/5 phosphorylation, leading to improved survival and amelioration of disease symptoms, including reductions in white blood cell counts, splenomegaly, and fibrosis.[8]

Pharmacokinetics and Clinical Efficacy

This compound is rapidly absorbed following oral administration, with peak plasma concentrations observed within 2-4 hours.[3][4] It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][10]

Data Presentation: Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | 1.75 - 4 hours | [3][4][6] |

| Terminal Half-life | 41 - 114 hours | [3][6] |

| Apparent Volume of Distribution | 1770 L | [6] |

| Plasma Protein Binding | ≥92% | [6] |

| Metabolism | CYP3A4, CYP2C19, FMO3 | [6][10] |

| Excretion | ~77% in feces, ~5% in urine | [6] |

Clinical trials have demonstrated this compound's efficacy in patients with myelofibrosis. The pivotal JAKARTA and JAKARTA2 studies showed significant improvements in key clinical endpoints for both JAK inhibitor-naïve patients and those previously treated with ruxolitinib.[11][12][13]

Data Presentation: Clinical Trial Efficacy (JAKARTA Study)

| Endpoint | This compound 400 mg | Placebo | Reference(s) |

| Spleen Volume Reduction ≥35% (SVR₃₅) at Week 24 | 36% | 1% | [14] |

| Symptom Response Rate ≥50% (TSS₅₀) at Week 24 | 36% | 7% | [14] |

Experimental Protocols and Methodologies

The characterization of this compound's activity relies on a suite of standardized biochemical and cell-based assays.

Figure 2. General workflow for evaluating this compound's in vitro activity.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against purified JAK2 enzyme.

Materials:

-

Recombinant purified human JAK2 kinase domain.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation).

-

This compound, serially diluted in DMSO.

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well microplates.

Methodology:

-

Prepare Reagents: Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. Prepare solutions of JAK2 enzyme, substrate, and ATP in kinase buffer.

-

Reaction Setup: To each well of a 384-well plate, add the JAK2 enzyme and the this compound dilution (or DMSO for control).

-

Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate Reaction & Detect Signal: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's protocol.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Cell-Based Western Blot for STAT3 Phosphorylation

Objective: To assess this compound's ability to inhibit cytokine-induced or constitutive STAT3 phosphorylation in a cellular context.

Materials:

-

Human cell line with active JAK-STAT signaling (e.g., HEL 92.1.7 with constitutive JAK2 V617F activity, or a cytokine-dependent line like TF-1).

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and supplements.

-

Cytokine for stimulation (if required, e.g., erythropoietin or IL-3).

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents.

-

Chemiluminescent substrate.

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere or stabilize. For cytokine-dependent models, serum-starve the cells for 4-6 hours.

-

Drug Incubation: Treat the cells with serially diluted concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.

-

Stimulation (if applicable): Add the appropriate cytokine to the wells (except for the unstimulated control) and incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.

Protocol 3: Cell Proliferation Assay

Objective: To measure the anti-proliferative effect of this compound on a relevant cancer cell line.

Materials:

-

MPN cell line (e.g., HEL 92.1.7, UKE-1).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent).

-

96-well clear-bottom, opaque-walled microplates.

Methodology:

-

Cell Seeding: Seed cells at a predetermined optimal density into the wells of a 96-well plate and incubate for 24 hours to allow for recovery and adherence.

-

Drug Treatment: Add serial dilutions of this compound (and a DMSO vehicle control) to the wells.

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Measure Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: After a short incubation with the reagent, measure the luminescence (for CellTiter-Glo) or absorbance (for MTT) using a microplate reader.

-

Data Analysis: Convert the raw data to percentage inhibition relative to the vehicle control. Plot the percentage of viable cells against the logarithm of this compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Conclusion

This compound is a potent and selective JAK2 kinase inhibitor that effectively targets the dysregulated JAK-STAT signaling pathway central to the pathogenesis of myelofibrosis. By binding to the ATP-binding site of JAK2, it prevents the phosphorylation and activation of downstream STAT proteins, ultimately leading to the inhibition of malignant cell proliferation and the induction of apoptosis. Its demonstrated clinical efficacy, particularly in reducing splenomegaly and symptom burden, establishes it as a critical therapeutic option for patients with myelofibrosis. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors targeting this crucial signaling axis.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. JAK2 Inhibition by this compound Reduces Osteoblast Differentiation and Mineralisation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of this compound in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ashpublications.org [ashpublications.org]

- 8. FRACTION: protocol of a phase II study of this compound and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor this compound (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. This compound for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]

- 14. dovepress.com [dovepress.com]

Off-Target Kinase Effects of Fedratinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (formerly TG101348) is an orally bioavailable small molecule inhibitor of Janus-associated kinase 2 (JAK2), a key mediator in the signaling of several cytokines and growth factors that are critical for hematopoiesis and immune function. Approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis, this compound's therapeutic efficacy is primarily attributed to its potent inhibition of the constitutively activated JAK2/STAT pathway. However, like many kinase inhibitors, this compound exhibits a degree of promiscuity, interacting with other kinases beyond its intended target. These off-target effects can contribute to both the therapeutic profile and the adverse event spectrum of the drug. This technical guide provides an in-depth analysis of the off-target kinase effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary target, JAK2, and a panel of off-target kinases. The data, presented as half-maximal inhibitory concentrations (IC50), have been compiled from various biochemical and cellular assays.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 (V617F) | Source(s) |

| Primary Target | |||

| JAK2 | 3 | 1 | [1] |

| JAK2 (V617F) | 3 | 1 | [1] |

| Off-Target Kinases | |||

| FLT3 | 15 | 5 | [1] |

| RET | 48 | 16 | [2] |

| JAK1 | 105 | 35 | [1] |

| TYK2 | 405 | 135 | [1] |

| JAK3 | >1000 | >334 | [1] |

| BRD4* | 164 | 55 | [3] |

| TBK1 | 92 | 31 | [4] |

Note: BRD4 is a bromodomain-containing protein, not a kinase, but is included due to its significant off-target inhibition by this compound.

Key Off-Target Signaling Pathways

FMS-like Tyrosine Kinase 3 (FLT3) Signaling

This compound exhibits inhibitory activity against FLT3, a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitors.[3] Constitutive activation of FLT3, often through internal tandem duplications (ITD), is a common driver in acute myeloid leukemia (AML). Inhibition of FLT3 by this compound may contribute to its anti-neoplastic activity but is also implicated in some of its gastrointestinal side effects.[5]

Bromodomain-Containing Protein 4 (BRD4) Signaling

This compound also demonstrates inhibitory effects on BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins.[3] BRD4 is an epigenetic reader that binds to acetylated histones and plays a critical role in the transcription of key oncogenes, including MYC. By inhibiting BRD4, this compound can modulate the expression of genes involved in cell proliferation and survival.

Experimental Protocols

The determination of kinase inhibition profiles, such as the IC50 values presented above, relies on robust and standardized experimental assays. Below are detailed methodologies for two commonly employed in vitro kinase assay platforms.

Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.

Principle: The assay is based on the binding of a fluorescently labeled, ATP-competitive "tracer" to a kinase that is tagged with a lanthanide (Europium) chelate-labeled antibody. When the tracer is bound to the kinase, excitation of the Europium donor results in energy transfer to the tracer acceptor, producing a FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Kinase of interest (e.g., purified recombinant human kinase)

-

LanthaScreen® Eu-anti-tag antibody

-

Fluorescently labeled kinase tracer (specific to the kinase family)

-